i-Propylcyclopentadienylhafnium trichloride
Overview
Description
i-Propylcyclopentadienylhafnium trichloride is an organometallic compound with the chemical formula C₈H₁₁Cl₃Hf. It is a hafnium-based compound where the hafnium atom is coordinated with a cyclopentadienyl ring substituted with an isopropyl group and three chloride atoms. This compound is known for its applications in various fields, including thin film deposition, industrial chemistry, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of i-Propylcyclopentadienylhafnium trichloride typically involves the reaction of hafnium tetrachloride with isopropylcyclopentadiene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
HfCl4+C5H4(C3H7)→C5H4(C3H7)HfCl3
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
i-Propylcyclopentadienylhafnium trichloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Oxidation and Reduction: The hafnium center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Complex Formation: It can form complexes with other metal centers or ligands, enhancing its catalytic properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aryl halides, and various reducing agents. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkyl-substituted hafnium complexes, while oxidation reactions can produce higher oxidation state hafnium compounds .
Scientific Research Applications
i-Propylcyclopentadienylhafnium trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Its potential as a precursor for bioactive hafnium complexes is being explored.
Medicine: Research is ongoing into its use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism by which i-Propylcyclopentadienylhafnium trichloride exerts its effects involves the coordination of the hafnium center with various substrates. This coordination facilitates the activation of the substrates, making them more reactive and enabling various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentadienylhafnium trichloride
- Indenylhafnium trichloride
- Pentamethylcyclopentadienylhafnium trichloride
- Bis(cyclopentadienyl)hafnium dichloride
Uniqueness
i-Propylcyclopentadienylhafnium trichloride is unique due to the presence of the isopropyl group on the cyclopentadienyl ring, which can influence its reactivity and stability. This structural feature can enhance its catalytic properties and make it more suitable for specific applications compared to other similar compounds .
Properties
IUPAC Name |
cyclopenta-1,3-diene;hafnium;propane;trichloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.C3H7.3ClH.Hf/c1-2-4-5-3-1;1-3-2;;;;/h1-5H;3H,1-2H3;3*1H;/q2*-1;;;;/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVDCWSMEFIWNP-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]C.[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Hf] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl3Hf-5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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